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Compound of Interest

Compound Name: 2-Amino-5-iodopyrazine

Cat. No.: B1286676 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
2-Amino-5-iodopyrazine is a halogenated heterocyclic building block with significant potential

in medicinal chemistry and drug discovery. Its strategic placement of an amino group and an

iodine atom on the pyrazine ring allows for versatile chemical modifications, making it a

valuable scaffold for the synthesis of novel bioactive molecules. This guide provides a

comprehensive overview of the chemical properties, synthesis, and potential applications of 2-
Amino-5-iodopyrazine, with a focus on its emerging role in the development of targeted

therapies, including kinase inhibitors and proteolysis-targeting chimeras (PROTACs).

Core Chemical Properties
2-Amino-5-iodopyrazine is a solid at room temperature, and its core chemical and physical

properties are summarized in the table below.
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Property Value Reference(s)

Molecular Formula C₄H₄IN₃ [1]

Molecular Weight 221.00 g/mol [1][2]

CAS Number 886860-50-0 [1]

Appearance Solid

Melting Point 54 - 58 °C

Boiling Point 204 - 210 °C

Solubility No data available

Synthesis and Experimental Protocols
The primary synthetic route to 2-Amino-5-iodopyrazine involves the direct iodination of 2-

aminopyrazine.

Synthesis via Iodination with N-Iodosuccinimide
A common and effective method for the synthesis of 2-Amino-5-iodopyrazine utilizes N-

iodosuccinimide (NIS) as the iodinating agent.

Experimental Protocol:

Materials: 2-aminopyrazine, N-iodosuccinimide (NIS), Methanol, Silica gel for column

chromatography.

Procedure:

To a solution of 2-aminopyrazine in methanol, add N-iodosuccinimide.

The reaction mixture is then heated and stirred. The progress of the reaction should be

monitored by thin-layer chromatography (TLC).

Upon completion, the solvent is removed under reduced pressure.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://www.calpaclab.com/2-amino-5-iodopyrazine-min-98-1-gram/ala-a187772-1g
https://www.calpaclab.com/2-amino-5-iodopyrazine-min-98-1-gram/ala-a187772-1g
https://cenmed.com/2-amino-5-iodopyrazine-c007b-568396/
https://www.calpaclab.com/2-amino-5-iodopyrazine-min-98-1-gram/ala-a187772-1g
https://www.benchchem.com/product/b1286676?utm_src=pdf-body
https://www.benchchem.com/product/b1286676?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1286676?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The crude product is purified by silica gel column chromatography to yield 2-Amino-5-
iodopyrazine.

Logical Workflow for Synthesis and Purification:
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Caption: Synthesis and purification workflow for 2-Amino-5-iodopyrazine.

Spectroscopic Characterization
Detailed spectroscopic data for 2-Amino-5-iodopyrazine is not readily available in the public

domain. However, based on the known spectra of similar pyrazine and aminopyridine

derivatives, the expected spectral characteristics can be inferred.[3][4][5][6][7][8][9][10][11][12]

[13][14][15][16][17]

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic

protons on the pyrazine ring and a broad signal for the amino protons. The chemical shifts of

the ring protons will be influenced by the electronic effects of the amino and iodo

substituents.

¹³C NMR: The carbon NMR spectrum will display four signals corresponding to the four

carbon atoms of the pyrazine ring. The carbons bonded to the nitrogen and iodine atoms will

exhibit characteristic chemical shifts.

Infrared (IR) Spectroscopy
The IR spectrum of 2-Amino-5-iodopyrazine will likely exhibit characteristic absorption bands

for:

N-H stretching: In the region of 3300-3500 cm⁻¹, characteristic of the amino group.

C-H stretching: Aromatic C-H stretching vibrations are expected around 3000-3100 cm⁻¹.

C=N and C=C stretching: Ring stretching vibrations will appear in the 1400-1600 cm⁻¹

region.

C-I stretching: A weaker absorption band is expected at lower wavenumbers, typically below

600 cm⁻¹.

Mass Spectrometry (MS)
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The mass spectrum will show the molecular ion peak (M⁺) at m/z 221. Fragmentation patterns

would likely involve the loss of iodine and subsequent ring fragmentation.[13][18][19]

Reactivity and Applications in Drug Discovery
The presence of both an amino group and an iodine atom makes 2-Amino-5-iodopyrazine a

versatile building block for various chemical transformations, particularly in the synthesis of

kinase inhibitors and as a component of PROTACs.[18][20][21][22][23][24][25][26][27][28]

Kinase Inhibitor Scaffolds
The pyrazine ring is a well-established scaffold in the design of kinase inhibitors, as it can form

crucial hydrogen bond interactions with the hinge region of the ATP-binding site of kinases.[18]

[20][22] The amino group at the 2-position can act as a key hydrogen bond donor, while the

iodine at the 5-position provides a handle for further functionalization through cross-coupling

reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce various substituents that

can enhance potency and selectivity for specific kinases.[21][23][24][25]

Potential Signaling Pathway Involvement:

Derivatives of 2-Amino-5-iodopyrazine could potentially target a wide range of kinase-driven

signaling pathways implicated in cancer and other diseases.
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Caption: Potential inhibition of a receptor tyrosine kinase signaling pathway.

Building Block for PROTACs
PROTACs are bifunctional molecules that induce the degradation of a target protein by

recruiting it to an E3 ubiquitin ligase.[11][12][19][29][30][31] 2-Amino-5-iodopyrazine can

serve as a versatile building block in the synthesis of PROTACs, acting as a core scaffold or

part of the linker connecting the target-binding ligand and the E3 ligase ligand. The amino and

iodo groups provide orthogonal handles for chemical conjugation.

PROTAC Mechanism of Action:
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Caption: General mechanism of action for a PROTAC.

Safety and Handling
2-Amino-5-iodopyrazine is associated with the following hazard statements:

H302: Harmful if swallowed.[2]

H315: Causes skin irritation.[2]

H319: Causes serious eye irritation.[2]

H335: May cause respiratory irritation.[2]

Standard laboratory safety precautions should be taken when handling this compound,

including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a

lab coat. Work should be conducted in a well-ventilated area or a fume hood.
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2-Amino-5-iodopyrazine is a valuable and versatile building block in modern drug discovery.

Its unique chemical architecture provides a robust platform for the synthesis of a diverse range

of bioactive molecules. While detailed characterization data is still emerging, its potential as a

scaffold for kinase inhibitors and as a component in the rapidly advancing field of targeted

protein degradation highlights its significance for researchers and scientists in the

pharmaceutical industry. Further exploration of the chemical space around this scaffold is likely

to yield novel therapeutic agents with improved potency, selectivity, and pharmacological

properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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